Cas no 2034366-18-0 (N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclohex-3-ene-1-carboxamide)
![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclohex-3-ene-1-carboxamide structure](https://www.kuujia.com/scimg/cas/2034366-18-0x500.png)
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclohex-3-ene-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclohex-3-ene-1-carboxamide
- AKOS032463801
- N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide
- N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]cyclohex-3-ene-1-carboxamide
- F6571-4397
- 2034366-18-0
-
- Inchi: 1S/C15H21NO3S/c17-7-8-19-14(13-6-9-20-11-13)10-16-15(18)12-4-2-1-3-5-12/h1-2,6,9,11-12,14,17H,3-5,7-8,10H2,(H,16,18)
- InChI Key: VUDTYSMALRNMAE-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C(CNC(C1CC=CCC1)=O)OCCO
Computed Properties
- Exact Mass: 295.12421471g/mol
- Monoisotopic Mass: 295.12421471g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 86.8Ų
- XLogP3: 1.4
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclohex-3-ene-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6571-4397-5mg |
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclohex-3-ene-1-carboxamide |
2034366-18-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6571-4397-1mg |
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclohex-3-ene-1-carboxamide |
2034366-18-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6571-4397-50mg |
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclohex-3-ene-1-carboxamide |
2034366-18-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6571-4397-4mg |
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclohex-3-ene-1-carboxamide |
2034366-18-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6571-4397-15mg |
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclohex-3-ene-1-carboxamide |
2034366-18-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6571-4397-40mg |
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclohex-3-ene-1-carboxamide |
2034366-18-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6571-4397-2μmol |
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclohex-3-ene-1-carboxamide |
2034366-18-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6571-4397-2mg |
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclohex-3-ene-1-carboxamide |
2034366-18-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6571-4397-20mg |
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclohex-3-ene-1-carboxamide |
2034366-18-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6571-4397-75mg |
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclohex-3-ene-1-carboxamide |
2034366-18-0 | 75mg |
$208.0 | 2023-09-08 |
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclohex-3-ene-1-carboxamide Related Literature
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
Additional information on N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclohex-3-ene-1-carboxamide
Introduction to N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclohex-3-ene-1-carboxamide (CAS No. 2034366-18-0)
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclohex-3-ene-1-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 2034366-18-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in drug discovery and development.
The molecular structure of N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclohex-3-ene-1-carboxamide features a cyclohexene ring conjugated with an amide functional group, which is further substituted with a thiophene moiety and an ethoxy chain. This arrangement imparts distinct chemical and biological characteristics to the molecule, including potential interactions with various biological targets. The presence of both hydroxyl and thiophene groups enhances its solubility and reactivity, making it a versatile candidate for medicinal chemistry applications.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacophoric features of this compound. Studies have shown that the hydroxyethoxy group plays a crucial role in modulating the binding affinity of the molecule to its intended targets. Additionally, the thiophene ring contributes to its stability and bioavailability, which are critical factors in drug design. These insights have guided researchers in optimizing the structure for improved efficacy and reduced toxicity.
In the realm of drug development, N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclohex-3-ene-1-carboxamide has been explored for its potential therapeutic applications. Preliminary studies suggest that this compound exhibits inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. The amide bond within its structure is particularly noteworthy, as it serves as a hinge region that can be modified to enhance binding interactions. This flexibility has allowed chemists to design derivatives with tailored pharmacological profiles.
The synthesis of N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclohex-3-ene-1-carboxamide involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. The use of advanced synthetic methodologies has enabled the efficient production of this compound in high purity, which is essential for downstream biological evaluations. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the structural integrity of the synthesized molecule.
Current research is focused on evaluating the pharmacokinetic properties of N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclohex-3-ene-1-carboxamide to determine its suitability for clinical translation. Studies are being conducted to assess its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. These investigations are crucial for identifying any potential liabilities that need to be addressed before moving into human trials. Additionally, efforts are underway to explore novel synthetic routes that could improve yield and scalability.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclohex-3-ene-1-carboxamide. Predictive models have been developed to forecast biological activity based on structural features, allowing researchers to prioritize compounds for experimental validation. This interdisciplinary approach has significantly reduced the time and resources required for hit identification and lead optimization.
The future prospects of N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclohex-3-ene-1-carboxamide are promising, with ongoing studies aimed at expanding its therapeutic potential. Researchers are investigating its role in treating neurological disorders, cancer, and infectious diseases. The compound's unique structural motifs provide a foundation for designing next-generation therapeutics with enhanced target specificity and reduced side effects. As our understanding of molecular interactions continues to evolve, N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yilethyl)cyclohex--3--carboxamide is poised to play a significant role in addressing unmet medical needs.
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